2-(4-Amino-2-methylphenyl)acetic acid
Description
2-(4-Amino-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a methyl group at the 2-position and an amino group at the 4-position of the phenyl ring. While direct evidence for this compound is absent in the provided materials, its structural analogs and synthetic pathways can be inferred from related compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVBPRWILXOHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Overview
The synthesis of 2-(4-Amino-2-methylphenyl)acetic acid typically involves multi-step reactions starting from readily available precursors. The most common method includes the reaction of 4-chlorobenzaldehyde with ammonia and acetic acid in the presence of a catalyst.
Reaction Conditions
The following table summarizes the key reaction conditions for synthesizing 2-(4-Amino-2-methylphenyl)acetic acid:
| Step | Reactants | Conditions | Duration | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, Ammonia | Temperature: ~100°C, Catalyst: Pd/C | 1-3 hours | Varies |
| 2 | Acetic Acid | Under reflux | 2-4 hours | Varies |
| 3 | Isolation and Purification | Recrystallization | As needed | >95% |
Detailed Preparation Method
Bromination : The process often begins with bromination of a precursor such as 4-methoxyphenylacetic acid, followed by amination to introduce the amino group.
Catalytic Hydrogenation : In some methods, a catalytic hydrogenation step is employed where palladium on carbon is used to facilitate the reduction of nitro or halogen groups to amino groups.
Final Steps : The final product is typically purified through recrystallization from solvents such as ethanol or water to achieve high purity levels.
Industrial Production Methods
In industrial settings, continuous flow reactors are increasingly used for the production of 2-(4-Amino-2-methylphenyl)acetic acid. This method offers several advantages:
Efficiency : Continuous flow allows for better control over reaction parameters such as temperature and pressure.
Scalability : The method can be scaled up to produce larger quantities while maintaining consistent quality.
Cost-effectiveness : Reduced reaction times and improved yields contribute to lower production costs.
Analysis of Reaction Mechanisms
Types of Reactions
The compound undergoes various types of chemical reactions including:
Oxidation : Can form corresponding quinones.
Reduction : Converts into its corresponding amines using reagents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions : The amino group can react with electrophiles under basic conditions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Mild acidic conditions |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides, Acyl chlorides | Basic medium |
Major Products Formed
The main products from these reactions include:
Oxidation Products : Quinones and oxidized derivatives.
Reduction Products : Amines and reduced derivatives.
Substituted Derivatives : Various compounds depending on the electrophile used.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-methylphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Amino-2-methylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. It can also interact with receptors on cell surfaces, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(4-Amino-2-methylphenyl)acetic acid with its analogs:
Key Observations:
- Substituent Effects: Methyl (CH₃): Increases lipophilicity and steric hindrance compared to unsubstituted 2-(4-aminophenyl)acetic acid . Methoxy (OCH₃): Enhances polarity and hydrogen-bonding capacity, affecting solubility . Amino (NH₂): Provides a site for electrophilic substitution or hydrogen bonding, critical in drug design .
Challenges:
Biological Activity
2-(4-Amino-2-methylphenyl)acetic acid, also known as 2-amino-2-(4-methylphenyl)acetic acid or by its CAS number 34841-55-9, is an organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group and a carboxylic acid functional group attached to a substituted aromatic ring. Its molecular formula is C10H13N2O2, with a molecular weight of approximately 195.22 g/mol. The structural representation is as follows:
1. Antimicrobial Properties
Research has indicated that 2-(4-Amino-2-methylphenyl)acetic acid exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases .
3. Neuroprotective Activity
Recent studies have shown that 2-(4-Amino-2-methylphenyl)acetic acid may have neuroprotective effects. It was found to enhance neuronal survival in models of oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of 2-(4-Amino-2-methylphenyl)acetic acid are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
- Modulation of Receptor Activity : It can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal health.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-(4-Amino-2-methylphenyl)acetic acid against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, revealing significant antibacterial activity with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
Case Study 2: Neuroprotection
In a mouse model of oxidative stress-induced neuronal damage, treatment with 2-(4-Amino-2-methylphenyl)acetic acid resulted in a significant reduction in neuronal apoptosis compared to controls. The compound improved cognitive function as assessed by behavioral tests post-treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic pathways for 2-(4-Amino-2-methylphenyl)acetic acid, and what reaction conditions are critical for minimizing by-products?
Methodological Answer: Synthesis typically involves regioselective bromination of a precursor (e.g., 4-methoxyphenylacetic acid) followed by amination. Bromination with Br₂ in acetic acid at 20–25°C ensures regioselectivity . Catalytic amination introduces the amino group, requiring stoichiometric control of reagents to avoid polybromination. Purification via recrystallization or column chromatography achieves >95% purity. Critical parameters include inert atmosphere (to prevent oxidation) and gradient HPLC monitoring for by-product detection .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of 2-(4-Amino-2-methylphenyl)acetic acid?
Methodological Answer:
- HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient; retention time consistency (±0.2 min) ensures purity >98% .
- NMR : ¹H/¹³C in DMSO-d₆; methyl group (δ 2.25 ppm, singlet) and amino protons (δ 6.8–7.2 ppm, broad) confirm structure .
- Mass Spectrometry : ESI+ shows [M+H]⁺ at m/z 194.1 with isotopic pattern matching .
Q. How should researchers design kinetic studies to determine acid-catalyzed degradation pathways?
Methodological Answer: Conduct pH-rate profiling (pH 1–7, 25–60°C) using phosphate/acetate buffers (constant ionic strength, μ=0.5 M). Monitor degradation via HPLC and identify by-products (e.g., decarboxylated amines) using LC-MS. Arrhenius plots (ln(k) vs 1/T) reveal activation energies. Control experiments under nitrogen assess oxidation contributions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and stability of 2-(4-Amino-2-methylphenyl)acetic acid?
Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) with exact exchange corrections model electron distribution and HOMO-LUMO gaps. Basis sets like 6-311+G(d,p) optimize geometry, achieving thermochemical accuracy within 2.4 kcal/mol of experimental values . Solvent effects are simulated using polarizable continuum models (PCM) .
Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., pKa, solubility)?
Methodological Answer:
- Validate with multiple DFT functionals (PBE0, M06-2X) to assess methodological bias.
- Advanced solvation models (SMD) improve pKa accuracy (±0.5 units).
- Phase-diagram analysis via DSC and variable-temperature NMR identifies polymorphic forms. Crystal packing effects (via X-ray diffraction) explain 15–20% solubility deviations .
Q. What crystallographic techniques elucidate the hydrogen-bonding network and supramolecular assembly?
Methodological Answer: Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) resolves centrosymmetric dimers linked via O-H···N bonds (R₂²(8) motif). Hirshfeld surface analysis quantifies intermolecular contacts (H···O/N >60%). DFT-D3 corrections refine dispersion forces in packing simulations .
Q. How can multivariate analysis optimize synthesis yield across varying scales?
Methodological Answer: Design-of-experiment (DoE) approaches (e.g., Box-Behnken) evaluate temperature (20–60°C), catalyst loading (0.1–1 mol%), and reaction time (6–24 h). Response surface models identify optimal conditions (45°C, 0.5 mol%, 12 h) for 85–90% yield. Scale-up requires Re >10⁴ and kLa >0.1 s⁻¹ to maintain kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
